molecular formula C17H11BrN2O B8470829 2-Benzoyl-5-bromo-1-cyano-1,2-dihydroisoquinoline CAS No. 67335-09-5

2-Benzoyl-5-bromo-1-cyano-1,2-dihydroisoquinoline

Cat. No.: B8470829
CAS No.: 67335-09-5
M. Wt: 339.2 g/mol
InChI Key: LFTWHDQOUYRIJZ-UHFFFAOYSA-N
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Description

2-Benzoyl-5-bromo-1-cyano-1,2-dihydroisoquinoline is a useful research compound. Its molecular formula is C17H11BrN2O and its molecular weight is 339.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

67335-09-5

Molecular Formula

C17H11BrN2O

Molecular Weight

339.2 g/mol

IUPAC Name

2-benzoyl-5-bromo-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C17H11BrN2O/c18-15-8-4-7-14-13(15)9-10-20(16(14)11-19)17(21)12-5-2-1-3-6-12/h1-10,16H

InChI Key

LFTWHDQOUYRIJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C(C2C#N)C=CC=C3Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottomed flask was charged with 5-bromoisoquinoline (available from Aldrich; 4 g, 19.2 mmol), dichloromethane (DCM) (50 ml), trimethylsilyl cyanide (4.81 ml, 38.5 mmol) and aluminium chloride (15 mg, 0.112 mmol). To the mixture was added benzoyl chloride (4.46 ml, 38.5 mmol) slowly over a period of 5 minutes. The mixture was warmed to 30° C. for 3 h after which time it was treated with water (50 ml) and stirred at room temperature for 30 minutes. The organic layers were collected and washed sequentially with 2N HCl, 2N NaOH and brine. The organic layers were passed through a hydrophobic frit before being concentrated in vacuo to give an orange solid. The solid was triturated with diethyl ether and the slurry filtered. The isolated solid was dried in vacuo to give the title compound as a grey solid (3.9 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
4.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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